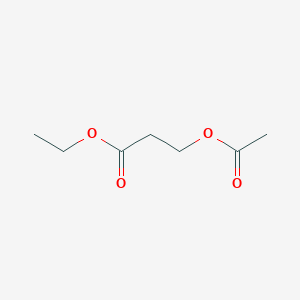

Ethyl 3-(acetyloxy)propanoate

Vue d'ensemble

Description

Ethyl 3-(acetyloxy)propanoate is an ester compound characterized by its pleasant odor and is commonly used in various chemical applications. Esters like this compound are known for their distinctive fragrances and are often found in perfumes and flavoring agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3-(acetyloxy)propanoate can be synthesized through the esterification of 3-hydroxypropanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process where 3-hydroxypropanoic acid and acetic anhydride are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products.

Types of Reactions:

Transesterification: This ester can participate in transesterification reactions with other alcohols to form different esters.

Reduction: Reduction of this compound can yield the corresponding alcohol, 3-hydroxypropanoic acid.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide in aqueous solution.

Transesterification: Various alcohols in the presence of an acid or base catalyst.

Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed:

Hydrolysis: 3-hydroxypropanoic acid and ethanol.

Transesterification: Different esters depending on the alcohol used.

Reduction: 3-hydroxypropanoic acid.

Applications De Recherche Scientifique

Scientific Research Applications

Ethyl 3-(acetyloxy)propanoate has several notable applications in scientific research:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, facilitating the formation of various esters and other derivatives.

- Biochemical Studies: The compound is employed in studying enzyme-catalyzed reactions, particularly those involving ester hydrolysis. Its hydrolysis can be catalyzed by enzymes such as esterases, which cleave the ester bond.

- Drug Delivery Systems: Due to its ester linkage, it is investigated for potential use in drug delivery systems where hydrolysis under physiological conditions can release active pharmaceutical ingredients.

Industrial Applications

In industrial settings, this compound is utilized for:

- Fragrance and Flavoring Agents: Its pleasant odor makes it suitable for use in perfumes and food flavorings.

- Solvent Applications: It acts as a solvent in various chemical processes due to its favorable solubility properties.

The biological activities of this compound are a significant area of interest:

- Anticancer Properties: Preliminary studies suggest that this compound may exhibit anticancer activity, potentially due to its ability to release bioactive metabolites upon hydrolysis.

- Anti-inflammatory Effects: Research indicates that derivatives of this compound could have anti-inflammatory properties, making them candidates for further pharmacological studies.

Case Studies

Case Study 1: Enzyme-Catalyzed Hydrolysis

A study investigated the hydrolysis of this compound using various enzyme preparations. The results indicated a significant rate of conversion to its corresponding acid and ethanol, highlighting its utility in enzymatic studies.

Case Study 2: Flavoring Agent Development

In industrial trials, this compound was tested as a flavoring agent in food products. Sensory evaluations showed positive consumer responses due to its fruity aroma, leading to its incorporation into commercial flavor formulations.

Mécanisme D'action

The mechanism of action of ethyl 3-(acetyloxy)propanoate primarily involves its hydrolysis to form 3-hydroxypropanoic acid and ethanol. This hydrolysis can be catalyzed by enzymes such as esterases, which target the ester bond and facilitate its cleavage. The resulting products can then participate in various metabolic pathways.

Comparaison Avec Des Composés Similaires

Ethyl acetate: Another ester with a similar structure but derived from acetic acid and ethanol.

Methyl butyrate: An ester with a similar functional group but different alkyl chains.

Isopropyl butanoate: An ester with a branched alkyl group.

Uniqueness: Ethyl 3-(acetyloxy)propanoate is unique due to its specific structure, which includes an acetyloxy group attached to the propanoate backbone. This structure imparts distinct chemical properties and reactivity, making it valuable in specific applications such as organic synthesis and industrial processes .

Activité Biologique

Ethyl 3-(acetyloxy)propanoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound belongs to the class of esters, characterized by the presence of an acetyloxy group. Its chemical formula is and it has a molecular weight of 160.17 g/mol. The compound can undergo various chemical transformations, such as hydrolysis, which yields the corresponding carboxylic acid, and oxidation, leading to oxidized derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ester bond can be hydrolyzed to release active components that may inhibit microbial growth or induce apoptosis in cancer cells. The acetyloxy group is involved in acetylation reactions, which can modify the activity of proteins and other biomolecules.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains. For instance, a study reported that derivatives of this compound exhibited significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentrations (MICs) for these strains were found to be notably low, indicating potent antimicrobial activity .

Anticancer Properties

The anticancer potential of this compound has also been explored extensively. Research indicates that this compound can induce apoptosis in different cancer cell lines, including HeLa and HCT-116 cells. The IC50 values for these cell lines were reported at approximately 11 μM and 0.69 μM respectively, showcasing its effectiveness compared to standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| HeLa | 11 | Doxorubicin | 2.29 |

| HCT-116 | 0.69 | - | - |

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Case Study 1 : In a study involving prostate cancer models, this compound demonstrated significant inhibition of tumor growth and induction of apoptosis through modulation of the 5-lipoxygenase (5-LOX) pathway .

- Case Study 2 : Another investigation focused on its use as a prodrug in combination with non-steroidal anti-inflammatory drugs (NSAIDs), showing enhanced therapeutic effects while minimizing gastric irritation .

Propriétés

IUPAC Name |

ethyl 3-acetyloxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-7(9)4-5-11-6(2)8/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLVHXXGAREHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607175 | |

| Record name | Ethyl 3-(acetyloxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40326-37-2 | |

| Record name | Ethyl 3-(acetyloxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.